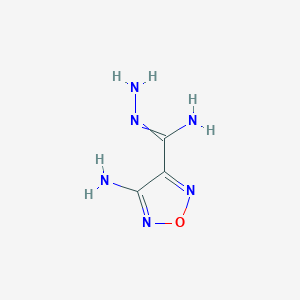
3-(2-Bromo-4-fluorophenyl)propanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-(2-Bromo-4-fluorophenyl)propanoic acid involves various chemical reactions, including bromodeboronation, amination, cyclization, and Grignard reactions. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile via NaOMe-catalyzed bromodeboronation and the preparation of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid through Grignard reactions highlight the diverse synthetic routes employed to derive fluorine and bromine-containing organic compounds (Szumigala et al., 2004) (Liu Zao, 2005).
Molecular Structure Analysis
The molecular structure of compounds akin to 3-(2-Bromo-4-fluorophenyl)propanoic acid has been characterized by various spectroscopic methods including NMR, FTIR, and Raman spectroscopy, alongside X-ray diffraction. These techniques provide insights into the bond lengths, angles, and overall geometry of the molecules. The study of 2-(4-fluorobenzylideneamino)-3-mercaptopropanoic acid using density functional theory (DFT) and experimental methods exemplifies the comprehensive analysis conducted to determine molecular structures (Ye et al., 2007).
Chemical Reactions and Properties
The reactivity of such compounds includes their participation in various chemical reactions, demonstrating a range of chemical properties, such as susceptibility to hydroboration-oxidation, cross-coupling, and their use in constructing more complex molecules. The synthesis of ω-(4-bromophenyl)alkanoic acids from 1-bromo-4-alkenylbenzenes through hydroboration–thermal isomerization–oxidation showcases the chemical versatility of these compounds (Zaidlewicz & Wolan, 2002).
Physical Properties Analysis
The physical properties such as melting points, boiling points, solubility, and crystal structure are critical for understanding the behavior of these compounds under different conditions. The detailed crystallographic analysis provides insights into the solid-state structure and intermolecular interactions, which are crucial for the material's physical properties. The crystal structure analysis of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid reveals information on its stereochemistry and potential for hydrolysis to bioactive forms (Chen et al., 2016).
Wissenschaftliche Forschungsanwendungen
Antiandrogen Synthesis : Tucker and Chesterson (1988) explored the resolution of a nonsteroidal antiandrogen compound, involving the synthesis of (S)-3-bromo-2-hydroxy-2-methylpropanoic acid, a related compound to 3-(2-Bromo-4-fluorophenyl)propanoic acid, and established the potent enantiomer's R absolute configuration in their study published in the Journal of Medicinal Chemistry (Tucker & Chesterson, 1988).
Pharmaceutical Synthesis : Bin (2010) conducted a study on the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, which involved a process starting from 2-bromo-1-(2-fluorophenyl)-1-propanone. This research, published in the Applied Chemical Industry, underscores the importance of bromo-fluorophenyl compounds in pharmaceutical synthesis (Bin, 2010).
Organometallic Chemistry : Zaidlewicz and Wolan (2002) investigated the synthesis of ω-(4-bromophenyl)alkanoic acids, including compounds similar to 3-(2-Bromo-4-fluorophenyl)propanoic acid, and their borylation in the Journal of Organometallic Chemistry. This study highlights the relevance of such compounds in organometallic reactions (Zaidlewicz & Wolan, 2002).
Antidepressant Activity Study : Yuan (2012) synthesized 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, starting from 2-bromo-1-(3-fluorophenyl)-1-propanone, and assessed its antidepressant activities. This indicates the potential use of related bromo-fluorophenyl compounds in developing antidepressants, as detailed in the Applied Chemical Industry (Yuan, 2012).
Electrooptical Properties : Gray and Kelly (1981) explored the synthesis of various compounds, including 4-n-alkyl-2-fluorophenyl 4-n-alkylbicyclo(2.2.2)octane-1-carboxylates, which have significant electrooptical properties, as reported in the Molecular Crystals and Liquid Crystals journal. This study suggests the application of bromo-fluorophenyl derivatives in electrooptical technologies (Gray & Kelly, 1981).
Eigenschaften
IUPAC Name |
3-(2-bromo-4-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFQIJJCQTZKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448492 | |
| Record name | 3-(2-Bromo-4-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4-fluorophenyl)propanoic acid | |
CAS RN |
174603-55-5 | |
| Record name | 3-(2-Bromo-4-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



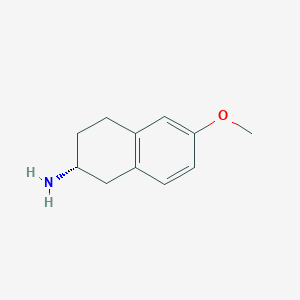
![2-Isopropylbenzo[d]thiazol-7-ol](/img/structure/B71443.png)
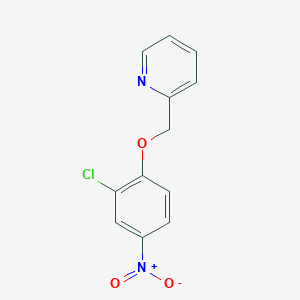
![Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI)](/img/structure/B71449.png)
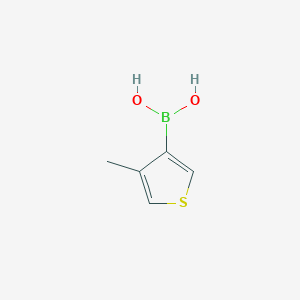
![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B71453.png)
![3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol](/img/structure/B71455.png)
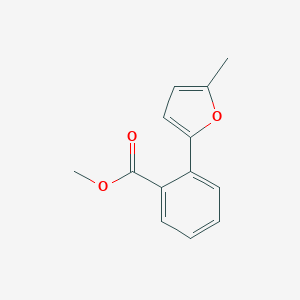
![1-[(1'S,2S,4'R)-7',7'-Dimethyl-4-oxospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-1'-yl]-N,N-di(propan-2-yl)methanesulfonamide](/img/structure/B71467.png)
![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)

![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)
